N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-1-naphthamide

Description

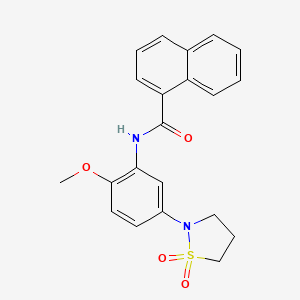

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-1-naphthamide is a heterocyclic compound featuring a 1,1-dioxidoisothiazolidine ring fused to a methoxyphenyl group, linked via an amide bond to a naphthalene moiety. The 1,1-dioxidoisothiazolidin-2-yl group is a sulfone-containing heterocycle, which often enhances metabolic stability and binding affinity in medicinal chemistry contexts . The methoxy substituent on the phenyl ring may influence electronic properties and solubility, while the naphthamide group contributes to lipophilicity and π-π stacking interactions.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-27-20-11-10-16(23-12-5-13-28(23,25)26)14-19(20)22-21(24)18-9-4-7-15-6-2-3-8-17(15)18/h2-4,6-11,14H,5,12-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDLEXIEGKEVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dioxidoisothiazolidin moiety, a methoxyphenyl group, and a naphthamide structure. These components contribute to its chemical reactivity and biological interactions. The molecular formula can be represented as , with a molecular weight of approximately 354.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in cell cycle regulation and signaling pathways. Notably, it has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle progression. The inhibition of CDK2 can lead to cell cycle arrest, making this compound a candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer properties by inhibiting the hedgehog signaling pathway. This pathway is crucial for regulating cell growth and differentiation. By disrupting this signaling cascade, the compound may inhibit cancer cell proliferation and reduce angiogenesis .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key Structural Differences and Similarities

Core Heterocycles: The target compound and BAI share the 1,1-dioxidoisothiazolidin-2-yl group, a sulfone-modified heterocycle known for enhancing stability. However, BAI incorporates an indazole core, while the target compound uses a methoxyphenyl-naphthamide scaffold. Compound 3 contains a naphtho[2,1-b]furan core with nitro and ester groups, differing significantly in electronic properties.

Functional Groups :

- The naphthamide group in the target compound contrasts with BAI’s biphenyl-indazole-acetamide structure. The latter’s biphenyl moiety may enhance target engagement through hydrophobic interactions.

- Compound 1 includes a sulfamoyl carbamate group, which is absent in the target compound but could influence solubility and bioavailability.

Substituent Effects :

Toxicity and Selectivity

- This contrasts with many sulfonamide derivatives, which often exhibit off-target effects.

- The absence of nitro groups in the target compound may reduce mutagenic risks compared to Compound 3 .

Q & A

Q. Basic Characterization

- Spectroscopic techniques :

- NMR : Analyze and spectra to verify substituent positions (e.g., methoxy group at δ ~3.8 ppm, aromatic protons in the naphthamide region) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- Elemental analysis : Validate C, H, N, S content to ±0.3% deviation .

Q. Advanced Analysis

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks to confirm stereoelectronic effects of the dioxidoisothiazolidin moiety .

What preliminary biological assays are recommended to evaluate its therapeutic potential?

Q. Basic Screening

- Kinase inhibition assays : Test against cyclin-dependent kinase 2 (CDK2) at 10 µM, as structural analogs show IC values <1 µM .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .

Q. Advanced Mechanistic Studies

- Cellular target engagement : Employ thermal shift assays (TSA) to quantify binding to CDK2 or related kinases .

How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Q. Advanced Methodological Guidance

- Core modifications : Replace the naphthamide with benzamide or pyridine-based analogs to assess hydrophobic interactions .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF) on the methoxyphenyl ring to enhance binding affinity, guided by molecular docking .

- Functional group deletion : Synthesize derivatives lacking the dioxidoisothiazolidin moiety to evaluate its role in target selectivity .

What computational tools are effective for predicting molecular interactions?

Q. Advanced Strategies

- Molecular docking : Use AutoDock Vina or Glide XP to model binding poses with CDK2, focusing on hydrogen bonds between the dioxidoisothiazolidin group and catalytic Lys33 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex under physiological conditions .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced Analysis Framework

- Meta-analysis : Compare IC values from assays using identical buffer conditions (e.g., ATP concentration in kinase assays) .

- Structural validation : Re-examine crystallographic data to confirm if batch-to-batch variations in stereochemistry (e.g., racemization) affect activity .

- Orthogonal assays : Validate apoptosis induction via flow cytometry (Annexin V staining) if cytotoxicity data conflict with caspase-3 activation results .

What strategies improve solubility and stability for in vivo studies?

Q. Advanced Formulation

- Salt formation : Prepare hydrochloride salts via reaction with HCl gas in anhydrous ether to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve plasma half-life, monitored by dynamic light scattering (DLS) .

How can synthetic challenges in scaling up be addressed?

Q. Advanced Process Chemistry

- Flow chemistry : Implement tubular reactors for exothermic steps (e.g., amide coupling) to maintain temperature control and reduce batch variability .

- Quality by Design (QbD) : Use DoE (Design of Experiments) to optimize parameters like catalyst loading and stirring rate, ensuring >90% yield at >10 g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.